N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
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Description
N-cyclohexyl-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I (Pol I) transcription initiation. CX-5461 has gained attention in the scientific community due to its potential as an anti-cancer drug.
Scientific Research Applications
Analytical Reference Standard
“N-cyclohexyl-N-methyl Methylone (hydrochloride)” is an analytical reference standard categorized as a cathinone . This compound is used in research and forensic applications .
Forensic Chemistry & Toxicology
This compound is used in the field of forensic chemistry and toxicology . It can be used to identify and analyze substances found at crime scenes or in biological samples.
Stimulant Research
As a cathinone, this compound is used in research related to stimulants . Cathinones are a type of stimulant drug, and this compound can be used to study their effects and mechanisms of action.
Mass Spectrometry
This compound is used in mass spectrometry, a technique used to identify and quantify molecules in complex mixtures .
Antioxidant Research
Benzamide compounds, which include “N-cyclohexyl-N-methyl Methylone (hydrochloride)”, have been synthesized and analyzed for their in vitro antioxidant activity . This includes total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Research
These benzamide compounds have also been tested for their in vitro growth inhibitory activity against different bacteria . This makes them valuable in the research and development of new antibacterial drugs.
properties
IUPAC Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-3-19(23)22(17-7-5-4-6-8-17)13-16-12-15-11-14(2)9-10-18(15)21-20(16)24/h9-12,17H,3-8,13H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEQCFYAHMGMQOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]propanamide |
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